molecular formula C22H26N6 B11576949 4,6,7-trimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

4,6,7-trimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

Numéro de catalogue: B11576949
Poids moléculaire: 374.5 g/mol
Clé InChI: UORHCVSHCSBQSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AKOS BBS-00005521, also known as 4,6,7-trimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine, is a chemical compound with the molecular formula C22H26N6 and a molecular weight of 374.48 g/mol. This compound is notable for its unique structure, which includes a quinazoline core and a triazine ring, making it a subject of interest in various scientific research fields.

Méthodes De Préparation

The synthesis of AKOS BBS-00005521 involves multiple steps, starting with the formation of the quinazoline core. This is typically achieved through the cyclization of appropriate precursors under controlled conditions. The triazine ring is then introduced via a nucleophilic substitution reaction, where the quinazoline derivative reacts with a triazine precursor. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Analyse Des Réactions Chimiques

AKOS BBS-00005521 undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the triazine ring, where various nucleophiles can replace existing substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols.

Applications De Recherche Scientifique

AKOS BBS-00005521 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects includes investigations into its use as an anticancer agent, due to its ability to inhibit specific cellular pathways.

    Industry: AKOS BBS-00005521 is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of AKOS BBS-00005521 involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core is known to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By binding to these kinases, AKOS BBS-00005521 can disrupt cellular processes such as proliferation and survival, making it a potential candidate for cancer therapy. The triazine ring may also contribute to its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

AKOS BBS-00005521 can be compared to other quinazoline and triazine derivatives:

    4,6,7-trimethylquinazoline: Similar in structure but lacks the triazine ring, which may reduce its biological activity.

    2-phenylethyl-1,3,5-triazine: Contains the triazine ring but not the quinazoline core, affecting its interaction with biological targets.

    Gefitinib: A well-known quinazoline derivative used as an anticancer drug, highlighting the potential therapeutic applications of AKOS BBS-00005521. The uniqueness of AKOS BBS-00005521 lies in its combined quinazoline and triazine structure, which enhances its versatility and potential in various research fields.

Propriétés

Formule moléculaire

C22H26N6

Poids moléculaire

374.5 g/mol

Nom IUPAC

4,6,7-trimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

InChI

InChI=1S/C22H26N6/c1-15-11-19-17(3)25-22(26-20(19)12-16(15)2)27-21-23-13-28(14-24-21)10-9-18-7-5-4-6-8-18/h4-8,11-12H,9-10,13-14H2,1-3H3,(H2,23,24,25,26,27)

Clé InChI

UORHCVSHCSBQSR-UHFFFAOYSA-N

SMILES canonique

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NCN(CN3)CCC4=CC=CC=C4)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.